1,3-二辛酸甘油酯

描述

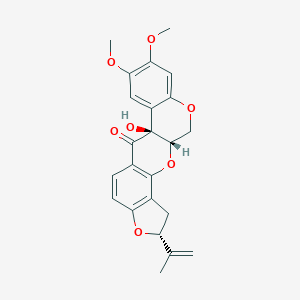

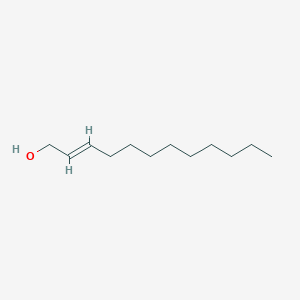

1,3-Dioctanoylglycerol is a type of triglyceride that is characterized by having medium-chain fatty acids in the 1 and 3 positions, with a long-chain fatty acid in the 2 position. This molecular configuration is significant because it influences the hydrolysis and absorption rates of the triglyceride, as well as its interaction with enzymes and its physical properties .

Synthesis Analysis

The synthesis of 1,3-dioctanoylglycerol and its analogs has been explored in various studies. For instance, 1,3-distearoyl-2-oleoylglycerol (SOS), which shares a similar structure with 1,3-dioctanoylglycerol, has been synthesized through enzymatic acidolysis in a solvent-free system, achieving a high yield and purity, indicating the potential for efficient industrial production . Additionally, 1,3-di-O-aroyl- and 1-O-aroyl-3-O-tosyl-sn-glycerols have been prepared from D-mannitol, providing a model for chiral glyceride synthesis .

Molecular Structure Analysis

The molecular structure of 1,3-dioctanoylglycerol and related compounds has been extensively studied. For example, the crystal structure of a mixed-chain triacylglycerol, 1,2-dipalmitoyl-3-acetyl-sn-glycerol, was determined, revealing a trilayer arrangement that differs from single acid triacylglycerols and is similar to certain phospholipids . The polymorphic behavior of triacylglycerols with different acyl chains has also been investigated, showing that the physical state can vary from bilayered to trilayered structures depending on the saturation and substitution of the acyl chains .

Chemical Reactions Analysis

1,3-Dioctanoylglycerol is involved in various biochemical reactions. It has been shown to enhance prostaglandin synthesis by inhibiting the lysophosphatide acyltransferase, thereby increasing the pool of free arachidonic acid available for prostanoid synthesis . Additionally, analogs of 1,3-dioctanoylglycerol have been synthesized to probe protein kinase C, demonstrating the structural specificity and potential for use in studying enzyme activation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioctanoylglycerol are influenced by its acyl chain composition. The rapid hydrolysis and efficient absorption of triglycerides with medium-chain fatty acids in the 1 and 3 positions suggest that these molecules have distinct metabolic pathways compared to long-chain triglycerides . The polymorphism of triacylglycerols, including those with 1,3-dioctanoylglycerol structure, is affected by the degree of unsaturation and substitution, which in turn affects their physical properties such as melting temperature and phase behavior . Additionally, the effect of 1,2-dioctanoyl-sn-glycerol on cardiac L-type Ca2+ current indicates that the physical properties of these molecules can have physiological implications .

科学研究应用

细胞机制和分子相互作用

1,3-二辛酸甘油酯参与各种细胞机制,特别是在调节蛋白激酶 C 活性方面。例如,Emilsson 等人(1986 年)证明了 1,2-二辛酰基-sn-甘油(类似于 1,3-二辛酸甘油酯)刺激磷脂酶 A 型切割磷脂酰肌醇并从巨噬细胞磷脂中释放花生四烯酸 (Emilsson、Wijkander 和 Sundler,1986)。Asaoka 等人(1991 年)发现,当将 DL-1,2-二辛酰基甘油酯添加到人外周静止 T 淋巴细胞时,它会代谢产生辛酸,影响白细胞介素 2 受体表达 (Asaoka、Oka、Yoshida 和 Nishizuka,1991)。

生化过程和药理学应用

1,3-二辛酸甘油酯在神经递质释放和胰岛素作用等生化过程中起着重要作用。戴维斯和帕特里克(1990 年)表明,1,2-二辛酰基甘油刺激了大鼠中枢神经系统中的多巴胺和血清素释放,表明其在神经学研究中的潜在应用 (Davis 和 Patrick,1990)。特里、莱维和格伦伯格(1991 年)发现 1,2-二辛酰基甘油酯影响了大鼠脂肪细胞中的胰岛素受体功能,表明其与糖尿病研究相关 (Terry、Levy 和 Grunberger,1991)。

在神经生物学中的应用

在神经生物学中,1,3-二辛酸甘油酯已被用来了解神经递质释放和脑细胞功能的机制。Slack 等人(1992 年)报道二辛酰基甘油酯刺激了人神经母细胞瘤细胞中 [14C] 胆碱的摄取,增加了 [14C] 乙酰胆碱和 [14C] 磷脂酰胆碱的水平 (Slack、Richardson、Nitsch 和 Wurtman,1992)。

代谢和营养研究

在营养研究中,1,3-二辛酸甘油酯因其代谢和吸收特性而被探索。Jandacek 等人(1987 年)描述了中链脂肪酸(如 1,3-二辛酸甘油酯)甘油三酯的快速水解,表明其在饮食研究中的潜力 (Jandacek、Whiteside、Holcombe、Volpenhein 和 Taulbee,1987)。

在合成和化学中的新应用

在化学领域,1,3-二辛酸甘油酯的新应用已被探索。例如,Madawala 等人(2011 年)合成了 1,3-二油酰-2-硫辛酰-sn-甘油的共轭物,表明其在为各种用途创造杂化分子的潜力 (Madawala、Andersson、Jastrebova、Almeida 和 Dutta,2011)。

作用机制

1,3-Dioctanoin, also known as 1,3-Dicapryloylglycerol or 1,3-Dioctanoylglycerol, is a diacylglycerol that contains octanoic acid at the sn-1 and sn-3 positions . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

属性

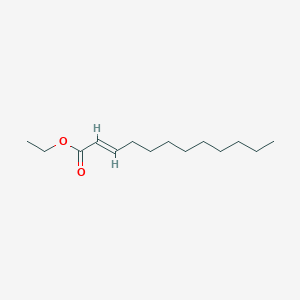

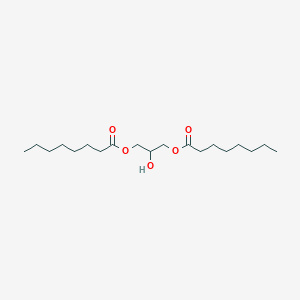

IUPAC Name |

(2-hydroxy-3-octanoyloxypropyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBAVJVECSKEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40892062 | |

| Record name | 1,3-Dioctanoyl glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(8:0/0:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0092900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1429-66-9, 36354-80-0 | |

| Record name | 1,3-Dioctanoyl glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dicapryloylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctanoic acid, diester with glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036354800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioctanoyl glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。